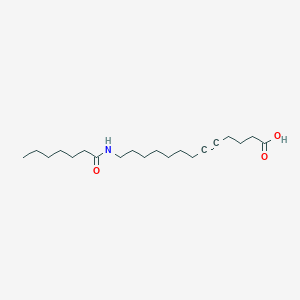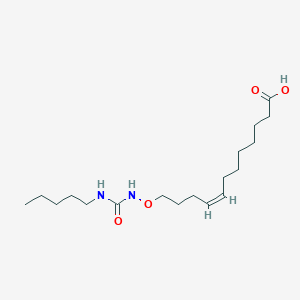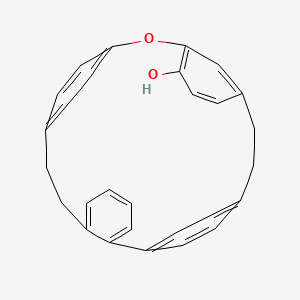
12,17-dehydroxyriccardin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,17-dehydroxyriccardin C is a derivative of Riccardin C, a compound known for its biological activities. It is a small molecular drug with the chemical formula C28H24O2 . This compound has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
The synthesis of 12,17-dehydroxyriccardin C involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety .
Chemical Reactions Analysis
12,17-dehydroxyriccardin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
12,17-dehydroxyriccardin C can be compared with other similar compounds, such as Riccardin C and its derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity .
Comparison with Similar Compounds
- Riccardin C
- 17-dehydroxyriccardin C
- Other Riccardin C derivatives
Properties
Molecular Formula |
C28H24O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaen-16-ol |
InChI |
InChI=1S/C28H24O2/c29-27-18-12-22-6-5-20-8-14-24(15-9-20)26-4-2-1-3-23(26)13-7-21-10-16-25(17-11-21)30-28(27)19-22/h1-4,8-12,14-19,29H,5-7,13H2 |
InChI Key |
CTGIBRGBEVEPID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC4=CC=CC=C4C5=CC=C1C=C5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)

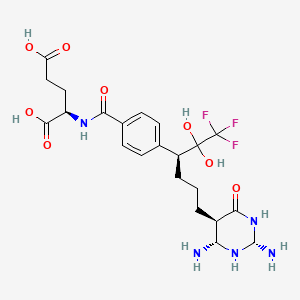
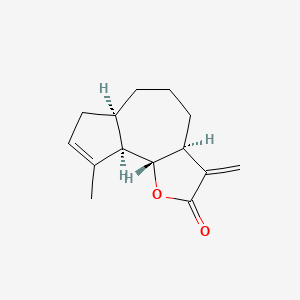
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
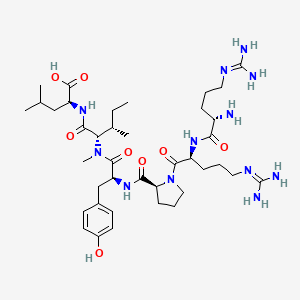
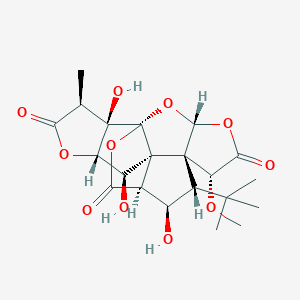
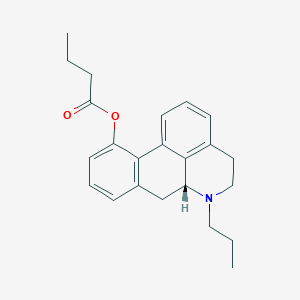
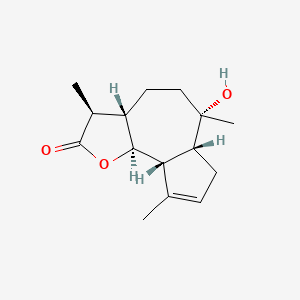
![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
